![molecular formula C12H17BrMgN2 B6333927 3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran CAS No. 1187163-68-3](/img/structure/B6333927.png)

3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

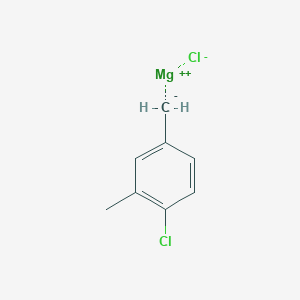

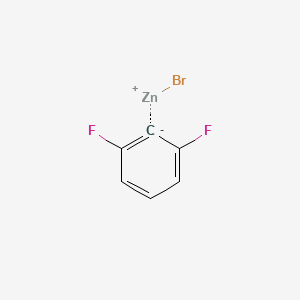

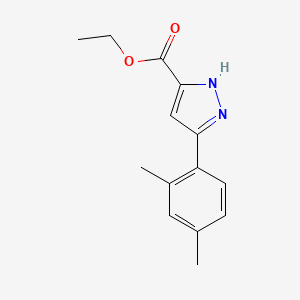

This compound is a Grignard reagent, which are a class of reagents developed by the French chemist François Auguste Victor Grignard . It is a liquid and its molecular weight is 293.49 . The IUPAC name for this compound is bromo {3- [ (4-methyl-1-piperazinyl)methyl]phenyl}magnesium .

Molecular Structure Analysis

The molecular formula of this compound is C12H17BrMgN2 . The InChI code is 1S/C12H17N2.BrH.Mg/c1-13-7-9-14 (10-8-13)11-12-5-3-2-4-6-12;;/h2-3,5-6H,7-11H2,1H3;1H;/q;;+1/p-1 .Chemical Reactions Analysis

As a Grignard reagent, this compound can participate in a variety of chemical reactions. Grignard reagents are known for their strong nucleophilic and basic characteristics .Physical And Chemical Properties Analysis

This compound is a liquid . It’s highly reactive, like all Grignard reagents, and must be handled under an inert atmosphere to prevent reaction with atmospheric moisture .Aplicaciones Científicas De Investigación

Grignard Reaction Applications

Phenylmagnesium bromide, a Grignard reagent, is widely utilized in organic synthesis for creating carbon-carbon bonds, a fundamental step in constructing complex molecules. For instance, the Grignard reaction of phenylmagnesium bromide with various carbonyl compounds or other electrophiles leads to the formation of alcohols, ketones, or more complex structures depending on the reaction conditions and substrates used (Gao et al., 2006).

Synthesis of Organometallic and Heterocyclic Compounds

Phenylmagnesium bromide is instrumental in synthesizing organometallic compounds, as demonstrated by the preparation of tris(triphenylplumbyl)plumbate, showcasing the reagent's versatility in forming bonds with heavy metals and contributing to the development of new materials with potential applications in electronics and catalysis (Stabenow et al., 2003).

Catalytic Processes and Synthetic Methodologies

Phenylmagnesium bromide is also employed in catalytic processes, highlighting its role in facilitating allylic substitution reactions. This application is crucial for synthesizing various organic compounds, including those with potential pharmaceutical applications (Mizutani et al., 2004).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

magnesium;1-methyl-4-(phenylmethyl)piperazine;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N2.BrH.Mg/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;;/h2-3,5-6H,7-11H2,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYJEIITTMEXHI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C[C-]=C2.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrMgN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6333867.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333901.png)